

Thermochemical Profile of 2-Methylacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylacetophenone

Cat. No.: B146604

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Introduction

2-Methylacetophenone, an aromatic ketone, serves as a significant building block in organic synthesis, particularly in the fragrance industry and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the design of novel synthetic routes. This technical guide provides a comprehensive overview of the key thermochemical data for **2-Methylacetophenone**, details the experimental methodologies used for their determination, and presents a relevant reaction mechanism.

Core Thermochemical Data

The following tables summarize the essential thermochemical data for **2-Methylacetophenone**. This information has been compiled from critically evaluated sources to ensure accuracy and reliability for research and development applications.

Table 1: Enthalpy and Entropy Data for **2-Methylacetophenone** at 298.15 K

Property	Value	Units
Standard Molar Enthalpy of Formation (liquid)	-173.4 ± 2.2	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Enthalpy of Vaporization	57.7 ± 0.5	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Enthalpy of Formation (gas)	-115.7 ± 2.4	$\text{kJ}\cdot\text{mol}^{-1}$

Table 2: Temperature-Dependent Thermochemical Properties of **2-Methylacetophenone** (Ideal Gas)

Temperature (K)	Heat Capacity (C_p) ($\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$)	Enthalpy (H) ($\text{kJ}\cdot\text{mol}^{-1}$)
200	118.33	-
298.15	173.28	0.00
300	174.12	0.30
400	224.87	20.89
500	266.34	45.45
600	299.64	73.78
700	326.85	105.11
800	349.34	138.90
900	368.10	174.77
1000	383.89	212.51

Data sourced from NIST/TRC Web Thermo Tables.[\[1\]](#)

Table 3: Temperature-Dependent Enthalpy of **2-Methylacetophenone** (Liquid Phase in Equilibrium with Gas)

Temperature (K)	Enthalpy (H) (kJ·mol ⁻¹)
250	-
298.15	0.00
300	0.37
400	23.33
500	48.97
600	78.43
697.76	112.11

Data sourced from NIST/TRC Web Thermo Tables.[\[1\]](#)

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies for the key experiments.

Static Bomb Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation of liquid **2-Methylacetophenone** was determined using static bomb combustion calorimetry. This method measures the heat released during the complete combustion of a substance in a constant-volume container.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **2-Methylacetophenone** (liquid) is encapsulated in a combustible container of known mass and heat of combustion.
- **Bomb Assembly:** The sample container is placed in a stainless steel "bomb," which is then sealed. A fuse wire is connected to electrodes within the bomb and positioned to ensure ignition of the sample.

- **Pressurization:** The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 3 MPa.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by burning a standard substance (e.g., benzoic acid) with a known heat of combustion. The heat released by the combustion of **2-Methylacetophenone** is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the container and the fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.
- **Enthalpy of Formation Calculation:** The standard molar energy of combustion is calculated from the experimental data. The standard molar enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Calvet Microcalorimetry for Enthalpy of Vaporization

The standard molar enthalpy of vaporization of **2-Methylacetophenone** was measured using a Calvet microcalorimeter. This technique is a type of heat-flux calorimetry that measures the heat flow associated with a physical or chemical process.

Methodology:

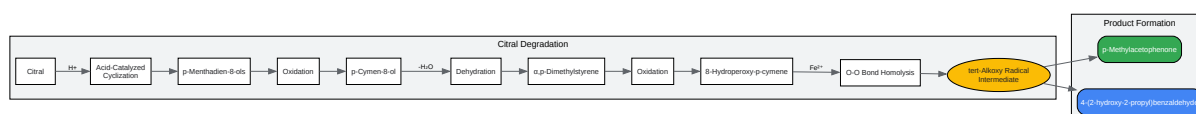
- **Sample Introduction:** A small, precisely weighed sample of **2-Methylacetophenone** (typically a few milligrams) is introduced into a sample cell.
- **Calorimeter Setup:** The sample cell and a reference cell are placed within the Calvet microcalorimeter, which consists of a heat sink block maintained at a constant temperature.

Thermopiles surround the cells to detect any temperature difference between the sample cell and the heat sink.

- Vaporization: The pressure within the sample cell is reduced, causing the liquid **2-Methylacetophenone** to vaporize at a constant temperature (e.g., 298.15 K).
- Heat Flow Measurement: The vaporization process is endothermic, causing a temperature difference between the sample cell and the heat sink. This temperature difference generates a voltage in the thermopile, which is proportional to the heat flow. The signal is recorded over time until the sample has completely vaporized.
- Calibration: The calorimeter is calibrated by generating a known amount of heat in the sample cell using the Joule effect (electrical heating).
- Enthalpy of Vaporization Calculation: The total heat absorbed during the vaporization is determined by integrating the heat flow signal over time. The molar enthalpy of vaporization is then calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Reaction Mechanism Visualization

While specific signaling pathways involving **2-Methylacetophenone** are not extensively documented in publicly available literature, its isomers are involved in well-understood chemical transformations. The following diagram illustrates the formation mechanism of p-methylacetophenone, a constitutional isomer, from citral, which proceeds through a radical intermediate.[2][3] This provides a relevant example of a reaction pathway involving a closely related molecule.



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Caption: Formation mechanism of p-methylacetophenone from citral.

Conclusion

This technical guide provides a consolidated source of thermochemical data for **2-Methylacetophenone**, essential for professionals in research and drug development. The detailed experimental protocols offer insight into the rigorous methods employed to obtain this data. The visualization of a related reaction mechanism serves as a practical example of the complex transformations these molecules can undergo. Accurate thermochemical data is a cornerstone of efficient and safe chemical process development, and this guide aims to support these endeavors.

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